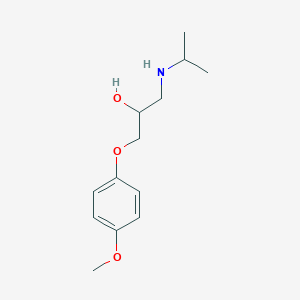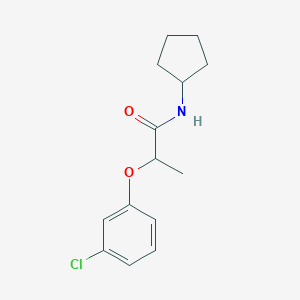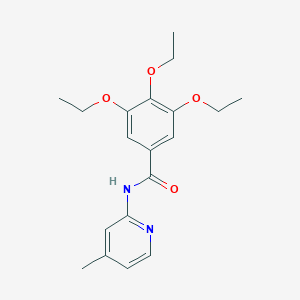
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound in the field of pharmacology due to its potential therapeutic applications.
Mécanisme D'action
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol works by selectively blocking the beta-2 adrenergic receptors in the body. These receptors are responsible for regulating the dilation and constriction of the airways in the lungs, as well as the contraction and relaxation of the heart muscle. By blocking these receptors, 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol can help to reduce the symptoms of asthma and other respiratory disorders, as well as improve heart function in patients with cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol include a reduction in bronchospasm, an increase in airway diameter, and a decrease in mucus production in the lungs. It also helps to improve heart function by reducing heart rate and blood pressure. However, it should be noted that the effects of this compound are selective to the beta-2 adrenergic receptors and do not affect the other adrenergic receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its selectivity for the beta-2 adrenergic receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenergic receptors in the body. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Therefore, it is important to carefully control the dosage and concentration of the compound in lab experiments to avoid unwanted effects.
Orientations Futures
There are several future directions for the study of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol. One area of research is the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different physiological systems in the body.
Méthodes De Synthèse
The synthesis of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 4-methoxyphenol with allyl bromide to form 4-allyloxyanisole. This compound is then reacted with isopropylamine to form 1-(isopropylamino)-4-allyloxybenzene. Finally, the compound is subjected to a reduction reaction using sodium borohydride to form 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol.
Applications De Recherche Scientifique
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It is also being studied for its potential use in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Propriétés
Nom du produit |
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13/h4-7,10-11,14-15H,8-9H2,1-3H3 |
Clé InChI |
MROZGJJLUZDWPG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)








